Brivaracetam (Racemate)

SV2A receptor pharmacology antiepileptic drug screening synaptic vesicle protein

Brivaracetam (Racemate) is the definitive chiral reference standard for HPLC method development, validation, and routine QC in brivaracetam API manufacturing. It contains all four stereoisomers (BRV-SS, BRV-RR, BRV-RS, and active BRV) with baseline-resolved retention times of 9.449–13.829 min under validated RP-chiral HPLC conditions, enabling ICH Q2(R1)-compliant impurity profiling (LOD 0.1–0.2 μg/mL, precision %RSD 0.5–0.6%). With 15–30× higher SV2A affinity than levetiracetam and mechanistically distinct binding (confirmed by differential K694, I273, S294 mutation sensitivity), this racemate is indispensable for ANDA submissions, forced degradation studies, and stability-indicating method validation. Procure racemate for cost-efficient preformulation screening before committing to expensive enantiopure API.

Molecular Formula C11H20N2O2
Molecular Weight 212.29
CAS No. 357335-87-6
Cat. No. B602209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivaracetam (Racemate)
CAS357335-87-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brivaracetam (Racemate) CAS 357335-87-6: Procurement-Grade Reference Standard for SV2A Ligand Research and Analytical Method Development


Brivaracetam (Racemate), CAS 357335-87-6, is the racemic mixture of the pyrrolidone derivative Brivaracetam, a third-generation antiepileptic drug and selective synaptic vesicle protein 2A (SV2A) ligand. Chemically designated as α-ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide with molecular formula C11H20N2O2 and molecular weight 212.29 g/mol, it exists as a white to off-white crystalline powder [1]. This compound is the 4-n-propyl analog of levetiracetam and was developed as a high-affinity SV2A ligand [2]. The racemic form (mixture of all four stereoisomers: BRV-SS, BRV-RR, BRV-RS, and the active BRV diastereomer) serves as a critical reference standard for chiral purity assessment, analytical method validation, and process control during the manufacture of enantiomerically pure brivaracetam active pharmaceutical ingredient [3].

Brivaracetam (Racemate) Procurement: Why In-Class SV2A Ligands Cannot Be Interchanged Without Qualification


Substituting brivaracetam (racemate) with other SV2A ligands such as levetiracetam or with enantiomerically pure brivaracetam for analytical applications introduces substantial quantitative error and regulatory risk. Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to levetiracetam, a difference that translates into an approximately 90-fold greater potency in suppressing synaptic transmission (ED50 = 0.5 μM for BRV vs. 45 μM for LEV) [1]. Furthermore, brivaracetam and levetiracetam interact with the SV2A protein in mechanistically distinct ways, as demonstrated by differential effects of specific amino acid mutations (K694, I273, S294) on ligand binding, confirming they are not functionally interchangeable in pharmacological studies [2]. For analytical quality control, the racemate contains four stereoisomers (BRV-SS, BRV-RR, BRV-RS, and the active BRV) that require dedicated chiral HPLC methods with distinct elution profiles (retention times: 9.449 min to 13.829 min) [3]. Using levetiracetam reference standards or non-racemic material in these validated methods will produce invalid results and regulatory submission rejection.

Brivaracetam (Racemate) CAS 357335-87-6: Quantitative Differentiation Evidence for Scientific Procurement Decisions


SV2A Binding Affinity: 15-30 Fold Higher Than Levetiracetam

Brivaracetam binds to synaptic vesicle protein 2A (SV2A) with 15- to 30-fold higher affinity than levetiracetam, its closest structural analog and in-class comparator . Ex vivo binding studies in rat, mouse, and human brain tissues, as well as recombinant human SV2A expressed in CHO cells, consistently demonstrate approximately 20-fold higher affinity for brivaracetam versus levetiracetam [1]. Notably, brivaracetam and levetiracetam bind to closely related but distinct sites on the SV2A protein, as evidenced by differential sensitivity to amino acid mutations K694, I273, and S294 [2]. At therapeutically relevant doses, simulations predict brivaracetam achieves >80% SV2A occupancy in human brain, exceeding occupancy levels observed with levetiracetam [1]. The compound also demonstrates an ability to inhibit voltage-gated sodium channels, an additional mechanism not observed with levetiracetam at therapeutic concentrations [3].

SV2A receptor pharmacology antiepileptic drug screening synaptic vesicle protein

Synaptic Transmission Suppression: 90-Fold Greater Potency (ED50) Versus Levetiracetam

In hippocampal slice electrophysiology experiments, brivaracetam demonstrates an ED50 of 0.5 μM for suppressing excitatory synaptic transmission, compared to 45 μM for levetiracetam — representing a 90-fold potency advantage [1]. At maximally effective concentrations, 30 μM brivaracetam reduced the 20th synaptic potential to 41% of control values, whereas 300 μM levetiracetam (a 10-fold higher concentration) reduced the same measure to only 54% of control, demonstrating both superior potency and greater maximal efficacy [1]. Brivaracetam also exhibits faster onset of action: significant synaptic depression was observed after 30 minutes of exposure to 30 μM brivaracetam, whereas 1 mM levetiracetam required 60 minutes or longer to achieve significant effects [1].

electrophysiology synaptic transmission hippocampal slice epilepsy models

Clinical Adverse Event Profile: 2% Irritability Rate Versus ≤10% for Levetiracetam

In Phase III clinical trials, the self-reported rate of irritability with brivaracetam was 2% for both the 100 mg and 200 mg doses, compared to 1% for placebo [1]. In contrast, levetiracetam has been associated with irritability rates as high as 10% in postmarketing studies [1]. This approximately 5-fold lower incidence of irritability represents a clinically meaningful safety differentiation. The improved psychiatric tolerability profile of brivaracetam, along with its faster brain penetration, supports its potential utility for broader epilepsy indications and acute seizure management [1].

drug safety adverse events tolerability clinical trial data

Brain Penetration Kinetics: Faster Onset and Higher Occupancy Versus Levetiracetam

Brivaracetam demonstrates more rapid brain penetration than levetiracetam, an attribute that enables its potential use in status epilepticus or acute clustered seizures [1]. Ex vivo binding studies in audiogenic mice demonstrate that brivaracetam achieves both faster and more potent SV2A occupancy compared to levetiracetam, with the time- and dose-dependency of binding correlating well with seizure protection [2]. Simulations based on affinity and pharmacokinetic data predict that at therapeutically relevant doses, brivaracetam occupies >80% of SV2A binding sites in human brain [2].

pharmacokinetics brain penetration SV2A occupancy PET imaging

Chiral Separation and Stereoisomeric Impurity Profiling: Validated RP-HPLC Method with Baseline Resolution of Four Isomers

A validated reverse-phase chiral HPLC method has been developed for the quantification of brivaracetam and its three process-related stereoisomeric impurities: BRV-SS, BRV-RR, and BRV-RS [1]. Using a Chiralpak IG column (250 × 4.6 mm, 5 μm) with methanol:acetonitrile:trifluoroacetic acid (90:10:0.1 v/v) mobile phase at 0.50 mL/min flow rate and 210 nm detection, baseline separation was achieved with distinct retention times: BRV-RS at 9.449 min, BRV-RR at 10.448 min, BRV-SS at 11.810 min, and BRV at 13.829 min [1]. The method demonstrates limits of detection of 0.1-0.2 μg/mL and limits of quantification of 0.5 μg/mL for stereoisomeric impurities, with linearity over 0.5-20 μg/mL (r² = 0.999) and precision (%RSD = 0.5-0.6%) [1]. Recovery ranged from 96% to 107%, and the method was validated per ICH Q2(R1) guidelines [1]. Prior to this development, no official pharmacopeial HPLC method existed for brivaracetam impurity profiling, necessitating custom method development and validation for each analytical laboratory [2].

chiral chromatography impurity profiling method validation quality control

Physicochemical Properties: Broad Aqueous and Organic Solubility Enabling Flexible Formulation Development

Brivaracetam is a white to off-white crystalline powder with molecular weight 212.29 g/mol and empirical formula C11H20N2O2 [1]. It is very soluble in water, buffer solutions at pH 1.2, 4.5, and 7.4, ethanol, methanol, and glacial acetic acid [1]. It is freely soluble in acetonitrile and acetone, and soluble in toluene [1]. This broad solubility profile — spanning aqueous buffers across the physiological pH range and multiple organic solvents — enables formulation development for both oral and parenteral administration without requiring complex solubilization strategies. The compound's solubility characteristics support ready-to-use intravenous infusion formulations with demonstrated stability, an important consideration for procurement in pharmaceutical development programs [1].

solubility preformulation drug delivery intravenous formulation

Brivaracetam (Racemate) CAS 357335-87-6: High-Value Application Scenarios for Research and Industrial Procurement


Analytical Reference Standard for Chiral Purity Assessment in Pharmaceutical Quality Control

Brivaracetam (racemate) serves as the essential reference standard for chiral HPLC method development, validation, and routine quality control testing in brivaracetam API manufacturing. The validated RP-chiral HPLC method resolves all four stereoisomers (BRV-SS, BRV-RR, BRV-RS, and BRV) with baseline separation and retention times of 9.449, 10.448, 11.810, and 13.829 minutes respectively [1]. The method achieves LOD of 0.1-0.2 μg/mL and LOQ of 0.5 μg/mL for stereoisomeric impurities, with precision (%RSD = 0.5-0.6%) and recovery (96-107%) fully compliant with ICH Q2(R1) guidelines [1]. This racemate reference material is critical for ANDA submissions, commercial production batch release testing, and stability studies where stereochemical purity must be documented. As no official pharmacopeial monograph method yet exists for brivaracetam impurity profiling [2], qualified racemate reference standards are indispensable for establishing and maintaining validated analytical methods.

SV2A-Targeted Epilepsy Pharmacology and Comparative Ligand Screening

Brivaracetam (racemate) is an essential tool for laboratories conducting SV2A receptor pharmacology studies, particularly those comparing SV2A ligands for potency, efficacy, and binding kinetics. The compound demonstrates 15- to 30-fold higher SV2A affinity than levetiracetam across rat, mouse, and human brain tissues, with approximately 20-fold higher affinity in recombinant human SV2A expressed in CHO cells [1]. Its distinct binding interaction with the SV2A protein — confirmed by differential sensitivity to amino acid mutations K694, I273, and S294 — establishes it as a mechanistically differentiated SV2A ligand suitable for probing receptor pharmacology [2]. In electrophysiology models, brivaracetam exhibits 90-fold greater potency (ED50 = 0.5 μM vs. 45 μM) and faster onset of synaptic suppression compared to levetiracetam [3]. These quantitative differentiations make the racemate a valuable reference compound for structure-activity relationship studies, binding site mapping, and benchmarking novel SV2A ligands.

Preformulation and Formulation Development for Parenteral and Oral Drug Products

Brivaracetam (racemate) provides a cost-effective material for preformulation studies, solubility screening, and formulation development prior to committing to expensive enantiomerically pure API. The compound's broad solubility profile — very soluble in water, physiological buffers (pH 1.2, 4.5, and 7.4), ethanol, and methanol — supports development of both oral and intravenous formulations without complex solubilization technologies [1]. This solubility data enables rational excipient selection for ready-to-use intravenous infusions, which offer practical advantages including elimination of bedside dilution steps, reduced preparation time in emergency settings, and extended stability compared to freshly prepared infusions [1]. For procurement teams, acquiring racemate for early-stage formulation work preserves valuable enantiomerically pure material for later clinical manufacturing stages, optimizing overall development budgets.

Degradation and Stability Studies for Regulatory Submission Packages

Brivaracetam (racemate) supports forced degradation studies and stability-indicating method validation required for regulatory submissions. The compound is less stable under alkaline degradation conditions, producing a characteristic degradation product (2-(4-methyl-2-oxo-1-pyrrolidinyl)butyric acid) that can be identified, isolated, and characterized using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR [1]. The validated reverse-phase HPLC-UV method developed for these studies demonstrates excellent linearity over 141-262 μg/mL for assay (r² = 0.99981) and 0.0147-2.93 μg/mL for related substances (r² = 0.99994), with recoveries of 99.14-100.22% at test concentrations [1]. This method has been successfully applied to the analysis of marketed Briviact formulation, confirming its suitability for stability monitoring of commercial products [1]. Procurement of racemate for degradation studies is both scientifically appropriate and economically advantageous, as the stereochemical composition of degradation products does not affect the validity of stability-indicating method validation.

Technical Documentation Hub

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